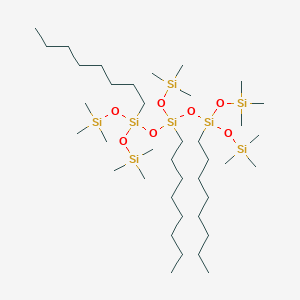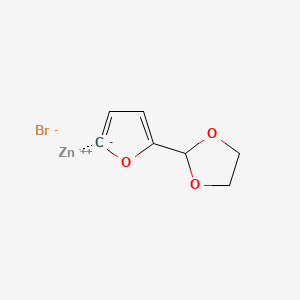
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine: is a chemical compound with the following properties:
IUPAC Name: this compound
CAS Number: 113741-02-9
Molecular Formula: C₇H₁₃N₃
Molecular Weight: 139.2 g/mol
Description: It is a liquid compound with a molecular structure containing an imidazole ring and an ethylamine side chain.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of 2-(2-ethyl-1H-imidazol-4-yl)ethanamine involves the following steps:
Imidazole Ring Formation: Start with 2-ethylamine (ethanamine) and react it with glyoxal or glyoxalic acid to form the imidazole ring.
Ethylamine Side Chain Addition: Introduce an ethyl group to the imidazole ring using appropriate reagents and conditions.
Industrial Production: Industrial production methods may vary, but the synthesis typically occurs through efficient and scalable processes.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of imidazole derivatives with different oxidation states.
Substitution: Substitution reactions can occur at the imidazole ring, where various functional groups can replace the hydrogen atoms.
Reduction: Reduction of the imidazole ring can yield reduced derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Major Products: The major products depend on the specific reaction conditions and reagents used. Examples include N-alkylated imidazoles and their derivatives.
Applications De Recherche Scientifique
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine finds applications in various fields:
Medicine: It may serve as a building block for drug development due to its structural features.
Catalysis: Imidazole derivatives often act as ligands in catalytic processes.
Biological Studies: Researchers explore its interactions with biological targets.
Mécanisme D'action
The compound’s mechanism of action likely involves binding to specific receptors or enzymes, affecting cellular processes. Further research is needed to elucidate its precise targets and pathways.
Comparaison Avec Des Composés Similaires
While 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine is unique due to its ethylamine side chain, similar compounds include:
1H-Imidazole-2-ethanamine: A related compound with a different substitution pattern .
1H-Imidazole-2-ethanamine dihydrochloride:
Propriétés
Formule moléculaire |
C7H13N3 |
|---|---|
Poids moléculaire |
139.20 g/mol |
Nom IUPAC |
2-(2-ethyl-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-2-7-9-5-6(10-7)3-4-8/h5H,2-4,8H2,1H3,(H,9,10) |
Clé InChI |
ZYEXVVQLCNHUJV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=C(N1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B12096221.png)



![5-Acetamido-2-[[5-acetamido-6-(2-acetamido-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12096237.png)



![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(tert-butoxy)butanoate](/img/structure/B12096254.png)

![5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12096263.png)
![4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine](/img/structure/B12096265.png)
